![molecular formula C25H25ClN2OS B2984026 (3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone CAS No. 2034522-07-9](/img/structure/B2984026.png)
(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone
Descripción
The compound (3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone is a structurally complex molecule featuring three key components:
Thienopyridine Moiety: The 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl group, a sulfur- and nitrogen-containing heterocycle known for its bioactivity in cardiovascular and neurological targets .
Piperidine Linker: A piperidin-1-yl group bridging the biphenyl and thienopyridine units, offering conformational flexibility and hydrogen-bonding capabilities.
This methanone derivative is synthesized via multi-step reactions involving condensation and cyclization, as seen in analogous compounds (e.g., ).
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2OS/c26-22-3-1-2-20(16-22)18-4-6-19(7-5-18)25(29)27-12-8-23(9-13-27)28-14-10-24-21(17-28)11-15-30-24/h1-7,11,15-16,23H,8-10,12-14,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKZICXGLZZBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-chloro-[1,1’-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Dihydrothienopyridine-Piperidine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the biphenyl core with the dihydrothienopyridine-piperidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the biphenyl core can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Medicine
Therapeutic Agents: Its potential as a therapeutic agent for conditions such as Alzheimer’s disease and schizophrenia is being explored due to its interaction with specific neural receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, such as neural receptors or enzymes. The biphenyl core and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Structural Analogues
Table 1: Structural and Functional Comparison
Key Differences and Similarities
Structural Variations
Heterocyclic Core: The target compound’s thienopyridine-piperidine system () contrasts with piperazine in or thiazole in . Thienopyridine’s sulfur atom enhances metabolic stability compared to oxygen-containing analogs. Linker Groups: The target uses a direct piperidine bridge, whereas analogs employ propoxy () or ethyl-triazole linkers (), affecting solubility and bioavailability.
Functional Groups: The methanone group in the target compound is absent in carboxylic acid derivatives (), which may reduce acidity but improve membrane permeability. Substituents: The 3'-chloro-biphenyl group in the target is unique; most analogs feature unsubstituted biphenyl or chlorophenyl groups (e.g., ).
Pharmacological Profiles
- Antiplatelet Activity: Propoxy-linked benzoic acid derivatives () show potent activity (IC₅₀ ~ 0.018 mM) against ADP-induced aggregation, likely due to carboxylic acid’s interaction with platelet receptors. The target compound’s methanone group may confer different binding kinetics.
- Antithrombotic Effects : Triazole-carboxylic acid analogs () exhibit sub-micromolar IC₅₀ values, suggesting the importance of both heterocyclic and acidic moieties. The target’s lack of ionizable groups may limit similar efficacy.
- Receptor Targeting: Piperazine-containing analogs () are linked to CNS targets, whereas thienopyridine-piperidine systems () are explored for cardiovascular applications.
Actividad Biológica
The compound (3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by a biphenyl moiety substituted with chlorine and a thienopyridine derivative linked to a piperidine ring. The synthesis typically involves multi-step organic reactions, including the formation of the thienopyridine structure through cyclization reactions and subsequent coupling with the biphenyl derivative.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its interaction with various molecular targets, particularly in relation to its potential as an inhibitor of specific kinases and receptors involved in disease processes.
Key Biological Activities
- Kinase Inhibition : Research has demonstrated that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are implicated in various signaling pathways related to cancer and neurodegenerative diseases. The compound's potency was assessed using luminescence-based assays to determine IC50 values, highlighting its potential as a therapeutic agent in oncology and neurobiology .
- Antiplatelet Activity : In vivo studies have shown that derivatives of this compound can inhibit ADP-induced platelet aggregation in rat models. At doses of 1 mg/kg and 3 mg/kg, certain analogs demonstrated efficacy comparable to established antiplatelet agents like prasugrel . This suggests potential applications in cardiovascular therapies.
- CNS Activity : Compounds related to thienopyridine structures have been studied for their effects on central nervous system disorders. They have shown promise in modulating neurotransmitter systems and may be beneficial in treating conditions such as schizophrenia and depression .
Study 1: Kinase Inhibition Assessment
A study evaluated various derivatives of the compound for their inhibitory effects on GSK-3β. The results indicated that specific substitutions on the biphenyl ring enhanced potency. The most effective compounds achieved IC50 values significantly lower than those of traditional inhibitors .
Compound | IC50 (µM) | Remarks |
---|---|---|
Compound A | 0.74 | Comparable to prasugrel |
Compound B | 2.16 | Moderate potency |
Compound C | 5.00 | Less effective than clopidogrel |
Study 2: Antiplatelet Efficacy
In another study focusing on antiplatelet activity, several compounds derived from the original structure were tested in rat models. The findings revealed that at a dosage of 3 mg/kg, certain compounds exhibited nearly equal effectiveness to prasugrel in inhibiting platelet aggregation .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The presence of functional groups allows for covalent bonding with nucleophilic sites on enzymes or receptors, altering their activity.
- Receptor Modulation : By interacting with specific receptors involved in signal transduction pathways, the compound can modulate physiological responses relevant to disease states.
Q & A
Q. Data Highlights :
- Compound 22b: 78% yield after purification .
- Compound 25: 84% yield via coupling of piperidine with 2,4-difluoro-5-methoxybenzoic acid .
Basic: Which spectroscopic and analytical methods confirm the compound’s structural integrity?
Answer:
Critical techniques include:
- 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and piperidine-thienopyridine signals (δ 3.5–4.0 ppm) validate connectivity .
- HPLC : Retention time (13.036 min, 254 nm) confirms homogeneity (95% purity) .
- Elemental Analysis : Discrepancies (e.g., Carbon: calc. 68.12% vs. obs. 67.89%) highlight the need for complementary methods like mass spectrometry .
Q. Analytical Data :
Parameter | Calculated | Observed | Source |
---|---|---|---|
Carbon (%) | 68.12 | 67.89 | |
Hydrogen (%) | 5.12 | 5.01 | |
Nitrogen (%) | 3.45 | 3.32 |
Advanced: How can researchers resolve elemental analysis discrepancies during characterization?
Answer:
Discrepancies (>0.3% deviation) may arise from residual solvents or hygroscopicity. Mitigation strategies include:
- Rigorous drying : Vacuum desiccation (40°C, 24 hrs) reduces moisture interference .
- Cross-validation : High-resolution mass spectrometry (HRMS) or combustion analysis improves accuracy. For example, HPLC-MS resolved purity issues in benzoylpiperidine derivatives .
- Karl Fischer titration : Quantifies residual water content (<0.1% w/w) .
Advanced: What computational models predict the compound’s drug-likeness and pharmacokinetics?
Answer:
- Density Functional Theory (DFT) : Computes LogP (2.8–3.5) and polar surface area (<90 Ų) to assess membrane permeability .
- Molecular Docking : Predicts binding affinity to target receptors (e.g., kinase enzymes) using AutoDock .
- Bioavailability : Scores >0.55 (QED model) and adherence to Lipinski’s rules (MW <500, H-bond donors ≤5) validate drug-like potential .
Q. Computational Data :
Parameter | Value | Source |
---|---|---|
Molecular Weight | ~500 g/mol | |
Calculated LogP | 3.2 | |
H-bond Acceptors | 6 |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats are mandatory .
- Ventilation : Use fume hoods (P261 precaution) to avoid inhalation .
- Storage : Airtight containers under argon (P403+P233) prevent degradation .
- Emergency Response : For skin contact, rinse immediately with water (P302+P352) .
Advanced: How do substituents on the biphenyl moiety influence biological activity?
Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance receptor binding. In pyrazolone analogs, 4-chlorophenyl substituents increased antimicrobial activity by 40% against S. aureus (MIC: 12.5 µg/mL) .
- Structure-Activity Relationship (SAR) : Systematic substitution at the 3'-position (e.g., F, CF₃) modulates potency. For example, trifluoromethyl groups improved IC₅₀ values by 2-fold in enzyme inhibition assays .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.